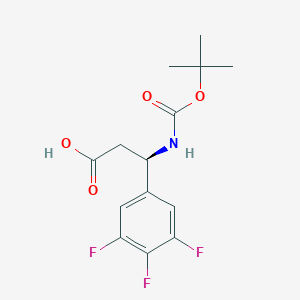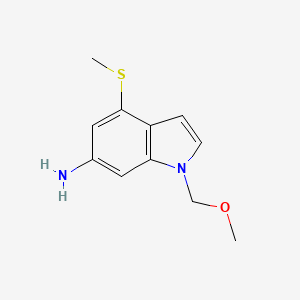
1-(Methoxymethyl)-4-(methylthio)-1h-indol-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Methoxymethyl)-4-(methylthio)-1h-indol-6-amine is an organic compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound features a methoxymethyl group at the 1-position, a methylthio group at the 4-position, and an amine group at the 6-position of the indole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Methoxymethyl)-4-(methylthio)-1h-indol-6-amine can be achieved through various synthetic routes. One common method involves the treatment of 2-methoxyethyl sulfides with butyllithium in the presence of N,N,N’,N’-tetramethylethylenediamine (TMEDA). This reaction yields β-alkylthio-β,γ-unsaturated alcohols, which can be further processed to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Methoxymethyl)-4-(methylthio)-1h-indol-6-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methylthio group to a thiol group.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(Methoxymethyl)-4-(methylthio)-1h-indol-6-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It may be used in the synthesis of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 1-(Methoxymethyl)-4-(methylthio)-1h-indol-6-amine involves its interaction with various molecular targets and pathways. For instance, similar compounds have been shown to inhibit enzymes like 5’-methylthioadenosine phosphorylase (MTAP), leading to the accumulation of toxic metabolites and disruption of cellular processes . The exact molecular targets and pathways for this compound are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methoxymethylimidazole: Shares the methoxymethyl group but differs in the core structure.
1-Triphenylmethylimidazole: Similar in having a substituted imidazole ring.
1-(N,N-Dimethylsulphonamido)imidazole: Contains a sulphonamido group instead of a methylthio group.
Uniqueness
1-(Methoxymethyl)-4-(methylthio)-1h-indol-6-amine is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. The presence of both methoxymethyl and methylthio groups makes it a versatile compound for various synthetic and research applications.
Eigenschaften
Molekularformel |
C11H14N2OS |
|---|---|
Molekulargewicht |
222.31 g/mol |
IUPAC-Name |
1-(methoxymethyl)-4-methylsulfanylindol-6-amine |
InChI |
InChI=1S/C11H14N2OS/c1-14-7-13-4-3-9-10(13)5-8(12)6-11(9)15-2/h3-6H,7,12H2,1-2H3 |
InChI-Schlüssel |
YOHYQDPMSPBPOX-UHFFFAOYSA-N |
Kanonische SMILES |
COCN1C=CC2=C1C=C(C=C2SC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


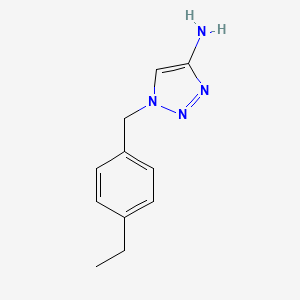
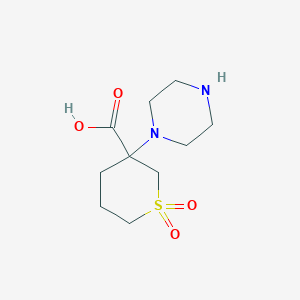
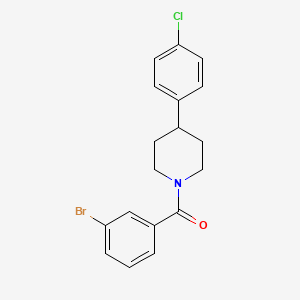
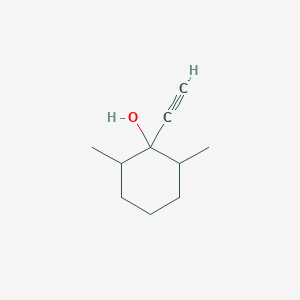
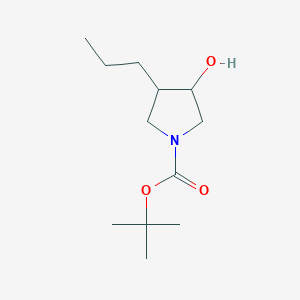
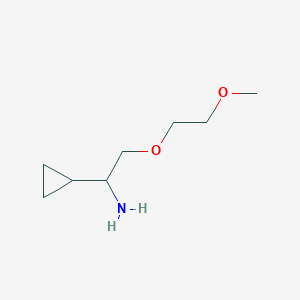
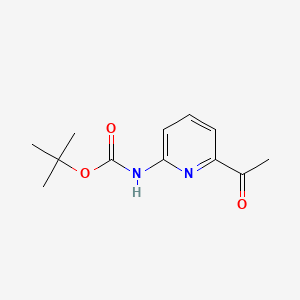
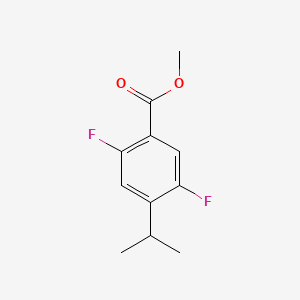
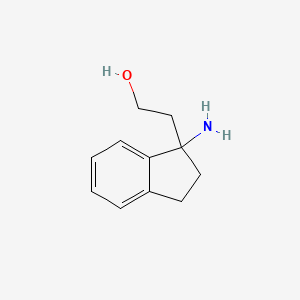
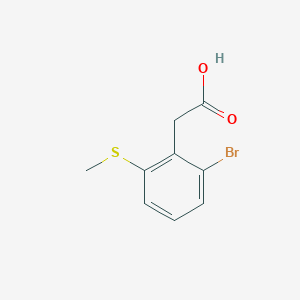

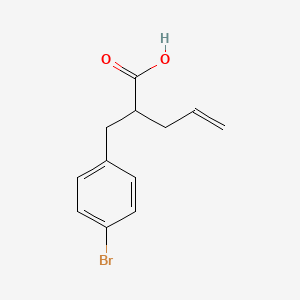
![2-Amino-5-[(pyridin-2-yl)methyl]thiophene-3-carbonitrile](/img/structure/B13630344.png)
